

physical and chemical properties of 1,3-bis(4-methoxyphenoxy)benzene

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name:	1,3-Bis(4-methoxyphenoxy)benzene
Cat. No.:	B082811

[Get Quote](#)

An In-depth Technical Guide to 1,3-bis(4-methoxyphenoxy)benzene

For Researchers, Scientists, and Drug Development Professionals

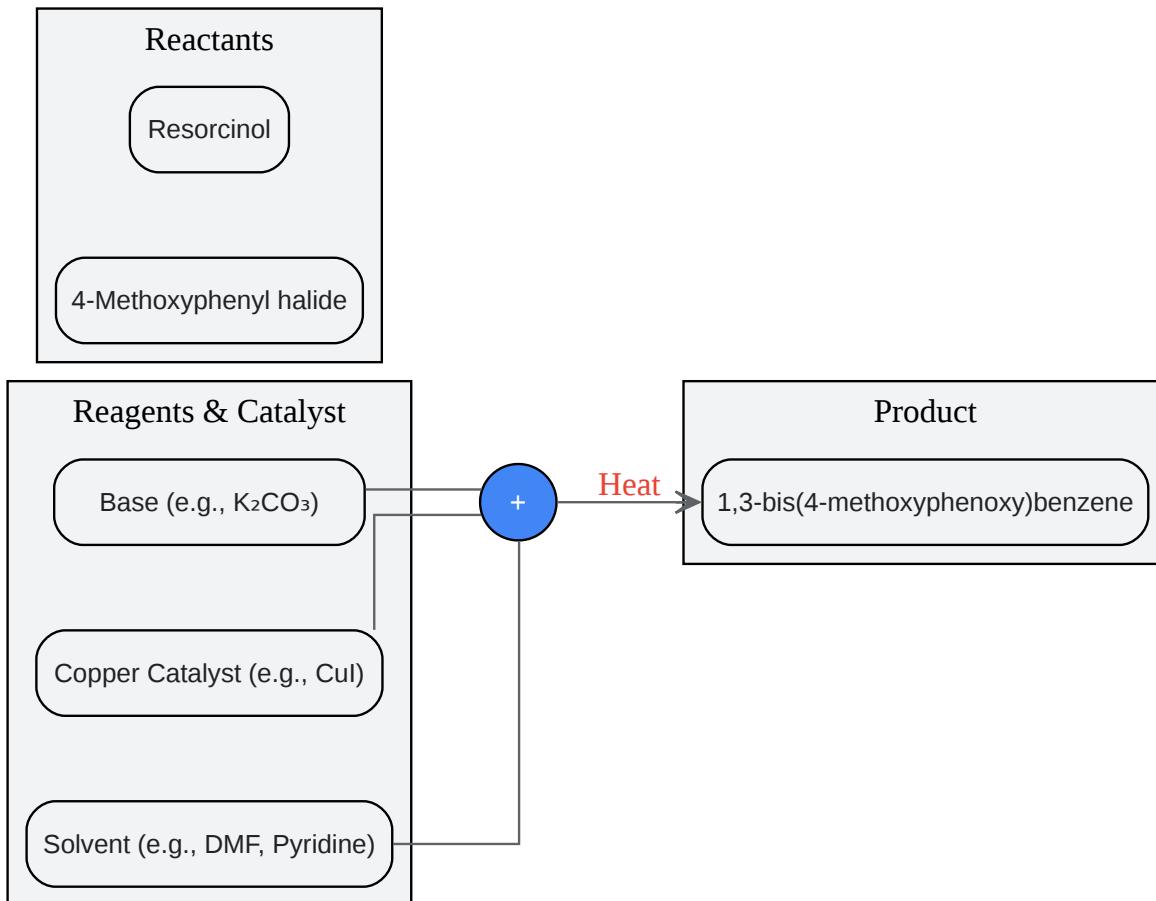
Introduction

1,3-bis(4-methoxyphenoxy)benzene is an aromatic ether belonging to the class of diaryl ethers. This scaffold is of significant interest in medicinal chemistry and materials science due to the diverse biological activities and physical properties exhibited by its derivatives. Diaryl ethers are prevalent in natural products and have been utilized in the development of various therapeutic agents, including anticancer, anti-inflammatory, and antimicrobial drugs. This technical guide provides a comprehensive overview of the known physical and chemical properties of **1,3-bis(4-methoxyphenoxy)benzene**, representative experimental protocols for its synthesis and characterization, and a discussion of the potential applications of the broader diaryl ether class in drug discovery.

Core Physical and Chemical Properties

The fundamental physicochemical characteristics of **1,3-bis(4-methoxyphenoxy)benzene** are summarized in the table below. These properties are essential for its handling, characterization, and application in various experimental settings.

Property	Value	Source
CAS Number	13118-91-7	ChemicalBook
Molecular Formula	C ₂₀ H ₁₈ O ₄	SpectraBase[1]
Molecular Weight	322.36 g/mol	SpectraBase[1]
Appearance	White to light yellow powder or crystal	ChemicalBook
Melting Point	84 °C	ChemicalBook
Boiling Point (Predicted)	443.6 ± 40.0 °C	ChemicalBook
Density (Predicted)	1.156 ± 0.06 g/cm ³	ChemicalBook
Solubility	Slightly soluble in methanol	ChemicalBook


Experimental Protocols

Due to the limited availability of specific experimental procedures for **1,3-bis(4-methoxyphenoxy)benzene** in the public domain, the following protocols are representative methodologies for the synthesis and characterization of diaryl ethers. These can be adapted by researchers for the specific preparation and analysis of the target compound.

Synthesis: Ullmann Condensation

The Ullmann condensation is a classical and widely used method for the synthesis of diaryl ethers, involving a copper-catalyzed reaction between a phenol and an aryl halide.

Reaction Scheme:

[Click to download full resolution via product page](#)

Caption: General Ullmann condensation for diaryl ether synthesis.

Detailed Methodology:

- **Reactant Preparation:** In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve resorcinol (1 equivalent) and an excess of a 4-methoxyphenyl halide (e.g., 4-iodoanisole or 4-bromoanisole, 2.2 equivalents) in a high-boiling polar solvent such as N,N-dimethylformamide (DMF) or pyridine.
- **Addition of Base and Catalyst:** Add a suitable base, such as anhydrous potassium carbonate (K_2CO_3 , 2.5 equivalents), to the mixture. This is followed by the addition of a catalytic amount of a copper(I) salt, for instance, copper(I) iodide (CuI , 0.1 equivalents).

- Reaction Conditions: The reaction mixture is heated to a temperature typically ranging from 120 to 160 °C and stirred vigorously for 12 to 24 hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC).
- Work-up and Purification: Upon completion, the reaction mixture is cooled to room temperature and filtered to remove inorganic salts. The filtrate is then poured into water and extracted with an organic solvent like ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to yield pure **1,3-bis(4-methoxyphenoxy)benzene**.

Characterization Protocols

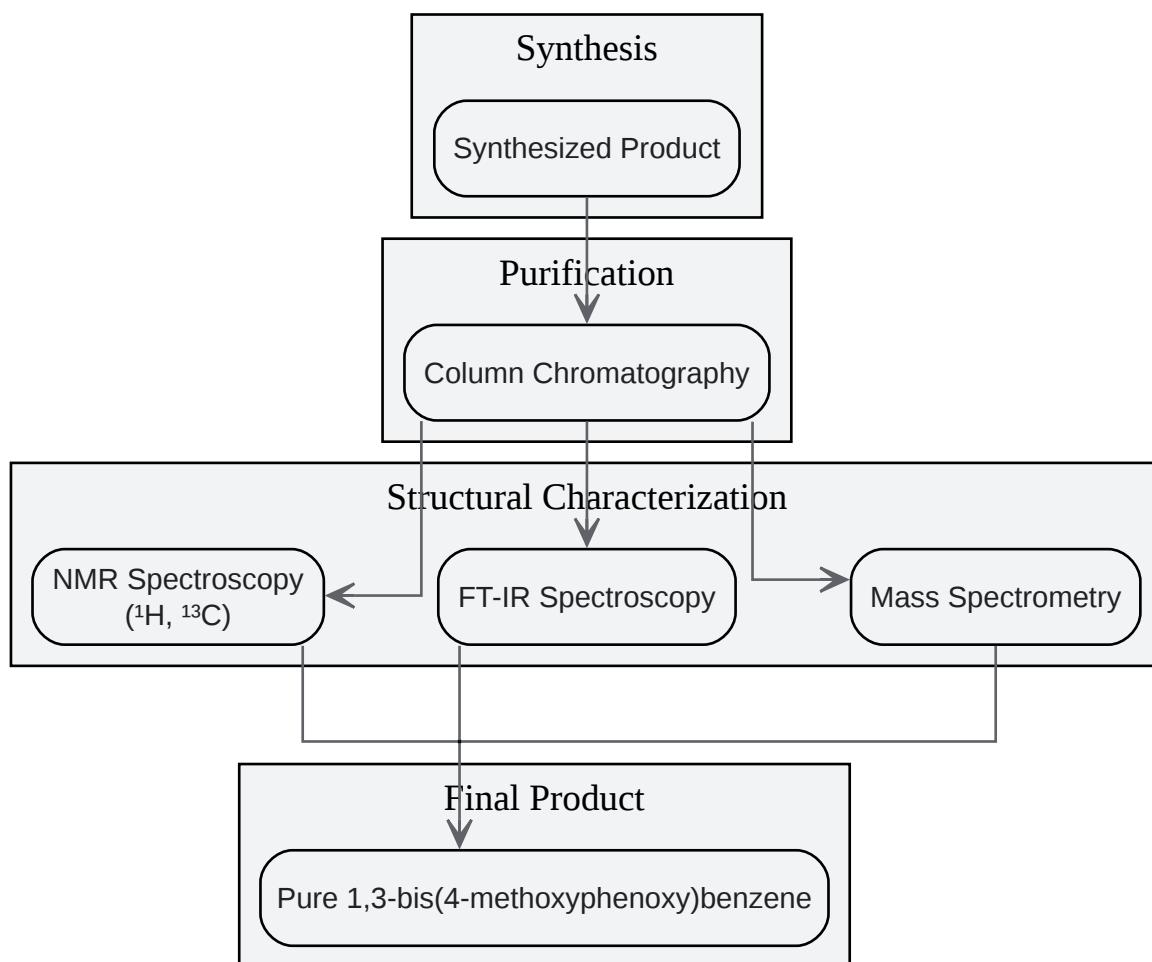
NMR spectroscopy is a fundamental technique for the structural elucidation of organic molecules.

¹H NMR Spectroscopy:

- Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of deuterated chloroform (CDCl_3) containing tetramethylsilane (TMS) as an internal standard.
- Instrument Parameters: Acquire the spectrum on a 400 MHz or 500 MHz NMR spectrometer.
- Expected Signals: The ¹H NMR spectrum is expected to show signals corresponding to the aromatic protons of the central benzene ring and the two 4-methoxyphenoxy groups, as well as a singlet for the methoxy protons.

¹³C NMR Spectroscopy:

- Sample Preparation: A more concentrated sample (20-50 mg in 0.6 mL of CDCl_3) is typically required.
- Instrument Parameters: The spectrum is recorded on the same NMR spectrometer, operating at the corresponding carbon frequency (e.g., 100 or 125 MHz), with proton decoupling.


- **Expected Signals:** The ^{13}C NMR spectrum will display distinct signals for each unique carbon atom in the molecule, including the methoxy carbons and the various aromatic carbons.

FT-IR spectroscopy is used to identify the functional groups present in a molecule.

- **Sample Preparation:** The spectrum can be obtained from a solid sample using the KBr pellet method or as a thin film from a solution evaporated on a salt plate.
- **Data Acquisition:** The spectrum is typically recorded over the range of 4000-400 cm^{-1} .
- **Expected Absorptions:** Characteristic peaks for the C-O-C ether linkages (around 1250-1000 cm^{-1}), aromatic C=C stretching vibrations (around 1600-1450 cm^{-1}), and aromatic C-H stretching (above 3000 cm^{-1}) are anticipated.

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound.

- **Ionization Method:** Electron ionization (EI) or electrospray ionization (ESI) can be used.
- **Analysis:** The mass spectrum will show the molecular ion peak (M^+) corresponding to the molecular weight of the compound. The fragmentation pattern can provide further structural information.

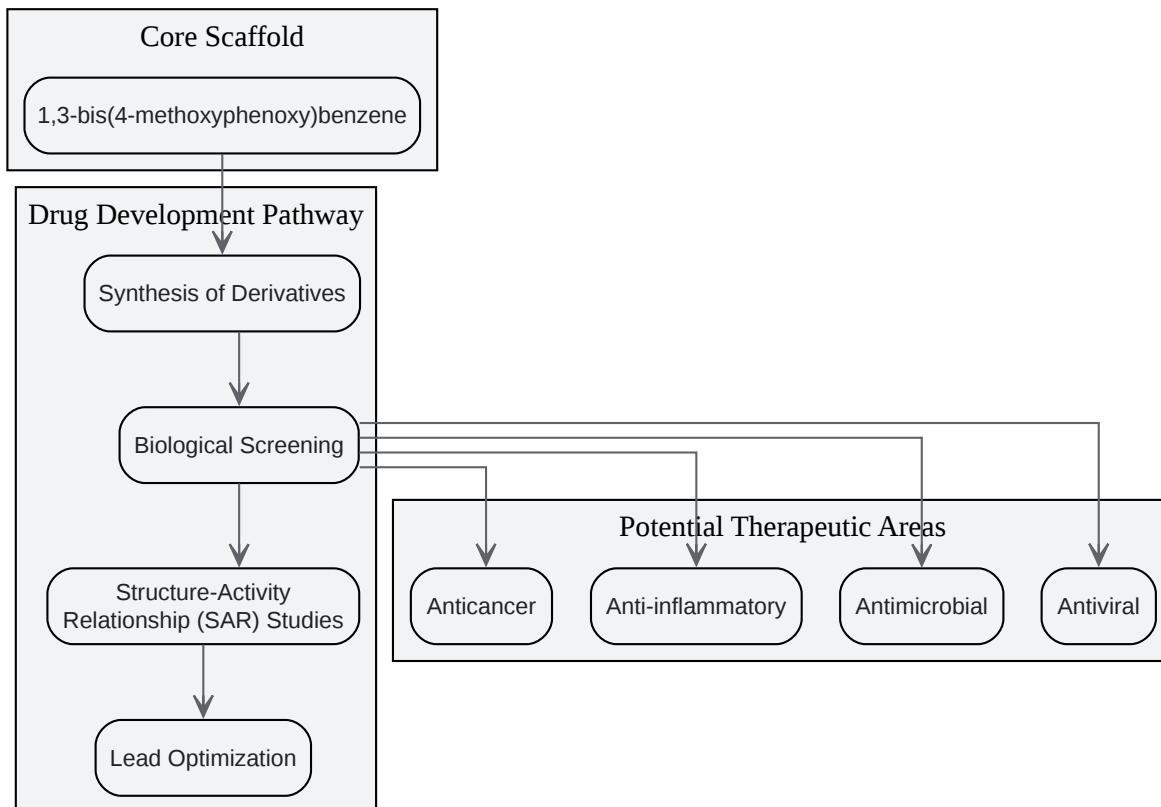
[Click to download full resolution via product page](#)

Caption: A logical workflow for the synthesis and characterization of **1,3-bis(4-methoxyphenoxy)benzene**.

Relevance in Drug Development

While there is no specific information available in the public domain regarding the biological activity or drug development applications of **1,3-bis(4-methoxyphenoxy)benzene**, the diaryl ether scaffold is a well-established privileged structure in medicinal chemistry.

The Diaryl Ether Scaffold in Medicinal Chemistry


The diaryl ether linkage provides a unique combination of structural rigidity and conformational flexibility, which is advantageous for binding to biological targets. This structural motif is present

in a wide array of natural products and synthetic compounds with diverse pharmacological activities.

Established Biological Activities of Diaryl Ether Derivatives:

- **Anticancer Activity:** Many diaryl ether-containing compounds have demonstrated potent anticancer properties by targeting various signaling pathways involved in cell proliferation, survival, and metastasis.
- **Anti-inflammatory Effects:** The diaryl ether scaffold is found in several non-steroidal anti-inflammatory drugs (NSAIDs) and other compounds that modulate inflammatory responses.
- **Antimicrobial Properties:** A number of diaryl ether derivatives have shown significant activity against a broad spectrum of bacteria and fungi.
- **Antiviral Activity:** This structural class has also been explored for the development of antiviral agents.

Given the prevalence of the diaryl ether moiety in bioactive molecules, **1,3-bis(4-methoxyphenoxy)benzene** represents a valuable starting point or intermediate for the synthesis of novel compounds with potential therapeutic applications. Further research, including biological screening and structure-activity relationship (SAR) studies, would be necessary to elucidate its specific pharmacological profile.

[Click to download full resolution via product page](#)

Caption: A conceptual pathway for the exploration of **1,3-bis(4-methoxyphenoxy)benzene** in drug discovery.

Conclusion

1,3-bis(4-methoxyphenoxy)benzene is a well-defined chemical entity with known physical and chemical properties. While specific, detailed experimental protocols and biological activity data for this compound are not readily available, its structural classification as a diaryl ether places it within a class of compounds of significant interest to the pharmaceutical and materials science communities. The representative protocols and general discussion of the therapeutic potential of the diaryl ether scaffold provided in this guide are intended to serve as a valuable

resource for researchers and professionals in the field, facilitating further investigation into the properties and applications of this and related molecules.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [physical and chemical properties of 1,3-bis(4-methoxyphenoxy)benzene]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b082811#physical-and-chemical-properties-of-1-3-bis-4-methoxyphenoxy-benzene>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com

